1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C20H23BN2O2 and its molecular weight is 334.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with similar structures have been used as reagents in organic synthesis, suggesting that their targets could be a variety of organic compounds .
Mode of Action
Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with their targets through covalent bonding . The boron atom in these compounds can form a stable covalent bond with an oxygen atom in the target molecule, leading to the formation of a boronate ester .
Biochemical Pathways
Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, a type of palladium-catalyzed carbon-carbon bond-forming reaction . This suggests that the compound could potentially affect biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
The compound’s solubility in organic solvents such as chloroform, ether, and dichloromethane suggests that it may have good bioavailability if administered in an appropriate formulation.
Result of Action
Given its potential use as a reagent in organic synthesis, it could facilitate the formation of new organic compounds through the formation of carbon-carbon bonds .
Action Environment
The compound is stable under normal conditions but may hydrolyze in a humid environment . It should be stored in a sealed container in a cool, dry place . The compound’s action, efficacy, and stability could potentially be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as borylation and hydroboration. These interactions are primarily mediated through the boron atom, which can form reversible covalent bonds with nucleophilic sites on biomolecules. For instance, the compound can interact with enzymes that possess active sites containing nucleophilic residues, leading to enzyme inhibition or activation depending on the context .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases and phosphatases, which are crucial regulators of cell signaling. Additionally, the compound can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by binding to transcription factors or modifying epigenetic marks. These molecular interactions ultimately result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For instance, prolonged exposure to the compound can lead to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound can have beneficial effects, such as enhancing specific biochemical reactions or modulating cell signaling pathways. At higher doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can participate in borylation reactions, which are catalyzed by enzymes such as palladium catalysts. These reactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, the compound can interact with cofactors such as NADH and FADH2, influencing redox reactions and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and activity. These interactions are crucial for the compound’s biochemical effects and overall function .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can participate in metabolic reactions and energy production .
Properties
IUPAC Name |
1-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O2/c1-19(2)20(3,4)25-21(24-19)17-14-23(13-15-9-6-5-7-10-15)18-16(17)11-8-12-22-18/h5-12,14H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYJAQWDYBJALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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